molecular formula C8H17ClN2O2S B6608337 N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride CAS No. 2839139-86-3

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride

Cat. No.: B6608337
CAS No.: 2839139-86-3
M. Wt: 240.75 g/mol
InChI Key: DLMOKIDURIWQSA-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride, more commonly known as N-BCPSH, is an important organic compound used in a variety of scientific research applications. It is commonly used in the synthesis of various organic compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

N-BCPSH has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as peptides and peptidomimetics. It has also been used in the synthesis of various drugs, including anticoagulants and anti-inflammatory agents. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The exact mechanism of action of N-BCPSH is not yet fully understood. However, it is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. Additionally, it is believed to act as a catalyst for the formation of various organic compounds, such as peptides and peptidomimetics.
Biochemical and Physiological Effects
N-BCPSH has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which can have a variety of effects on the body. Additionally, it has been found to have anti-inflammatory and anticoagulant properties, which can be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

N-BCPSH has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for extended periods of time without degrading. However, it is also highly toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for N-BCPSH research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential use in drug development and its potential applications in various medical conditions. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of various organic compounds. Finally, further research could be done to explore its potential use in the synthesis of various polymers.

Synthesis Methods

N-BCPSH can be synthesized using a variety of methods. The most common method is the reaction of 3-aminobicyclo[1.1.1]pentan-1-ylpropane-2-sulfonamide with hydrochloric acid. The reaction is typically carried out at room temperature and yields the desired product in relatively high yields. The reaction can also be catalyzed by various metal salts, such as zinc chloride, to increase the yield of the product.

Properties

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c1-6(2)13(11,12)10-8-3-7(9,4-8)5-8;/h6,10H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMOKIDURIWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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